Ethyl 5-oxo-6-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}thiomorpholine-3-carboxylate
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Overview
Description
ETHYL 5-OXO-6-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-3-THIOMORPHOLINECARBOXYLATE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiomorpholine ring, which is a sulfur-containing heterocycle, and an ethyl ester functional group. The presence of the propoxyaniline moiety adds to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-OXO-6-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-3-THIOMORPHOLINECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the thiomorpholine ring and introduce the ethyl ester and propoxyaniline groups through a series of substitution and condensation reactions. Specific reagents and catalysts, such as methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride, are often used under reflux conditions in methanol to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining high purity and yield. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-OXO-6-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-3-THIOMORPHOLINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 5-OXO-6-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-3-THIOMORPHOLINECARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: Its unique structure may offer therapeutic benefits, such as anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of ETHYL 5-OXO-6-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-3-THIOMORPHOLINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-OXO-5,6,7,8-TETRAHYDROQUINOLINE-2-CARBOXYLATE: This compound shares a similar ethyl ester functional group and a heterocyclic ring structure but lacks the propoxyaniline moiety.
INDOLE DERIVATIVES:
Uniqueness
The uniqueness of ETHYL 5-OXO-6-[2-OXO-2-(4-PROPOXYANILINO)ETHYL]-3-THIOMORPHOLINECARBOXYLATE lies in its specific combination of functional groups and the presence of the propoxyaniline moiety. This structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C18H24N2O5S |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
ethyl 5-oxo-6-[2-oxo-2-(4-propoxyanilino)ethyl]thiomorpholine-3-carboxylate |
InChI |
InChI=1S/C18H24N2O5S/c1-3-9-25-13-7-5-12(6-8-13)19-16(21)10-15-17(22)20-14(11-26-15)18(23)24-4-2/h5-8,14-15H,3-4,9-11H2,1-2H3,(H,19,21)(H,20,22) |
InChI Key |
ARFHHNXHKNIUID-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)NC(CS2)C(=O)OCC |
Origin of Product |
United States |
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